molecular formula C6H10BrN3 B15302610 3-Bromo-N,1-dimethyl-1H-pyrazole-4-methanamine

3-Bromo-N,1-dimethyl-1H-pyrazole-4-methanamine

Cat. No.: B15302610
M. Wt: 204.07 g/mol
InChI Key: SFRISSLJJULBPM-UHFFFAOYSA-N
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Description

(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine typically involves the bromination of a pyrazole precursor followed by methylation. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield dehalogenated products.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1H-pyrazole: Lacks the methyl and amine groups, making it less versatile in certain applications.

    1-methyl-1H-pyrazole:

    4-methyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different chemical properties.

Uniqueness

(3-bromo-1-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

1-(3-bromo-1-methylpyrazol-4-yl)-N-methylmethanamine

InChI

InChI=1S/C6H10BrN3/c1-8-3-5-4-10(2)9-6(5)7/h4,8H,3H2,1-2H3

InChI Key

SFRISSLJJULBPM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1Br)C

Origin of Product

United States

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